molecular formula C27H31NO4S B11228373 1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone

1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B11228373
M. Wt: 465.6 g/mol
InChI Key: MBGBDINMCKWRPW-UHFFFAOYSA-N
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Description

1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-(THIOPHEN-2-YL)ETHAN-1-ONE is a complex organic compound that features a tetrahydroisoquinoline core, substituted with various functional groups including methoxy, phenoxy, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-(THIOPHEN-2-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pomeranz–Fritsch–Bobbitt cyclization, which involves the condensation of an aromatic aldehyde with an amine, followed by cyclization.

    Introduction of the Methoxy Groups: Methoxylation can be performed using methanol in the presence of an acid catalyst.

    Attachment of the Phenoxy Group: This step can be carried out via a nucleophilic substitution reaction, where the phenol derivative reacts with a suitable leaving group on the tetrahydroisoquinoline core.

    Incorporation of the Thiophene Moiety: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-(THIOPHEN-2-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The phenoxy and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated derivatives and strong bases or acids can facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-(THIOPHEN-2-YL)ETHAN-1-ONE is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in neurotransmission and cell signaling.

    Pathways Involved: The compound may modulate pathways related to oxidative stress, inflammation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-(FURAN-2-YL)ETHAN-1-ONE: Similar structure but with a furan ring instead of a thiophene ring.

    1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-(PYRIDIN-2-YL)ETHAN-1-ONE: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-(THIOPHEN-2-YL)ETHAN-1-ONE is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C27H31NO4S

Molecular Weight

465.6 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-thiophen-2-ylethanone

InChI

InChI=1S/C27H31NO4S/c1-18(2)19-7-9-21(10-8-19)32-17-24-23-16-26(31-4)25(30-3)14-20(23)11-12-28(24)27(29)15-22-6-5-13-33-22/h5-10,13-14,16,18,24H,11-12,15,17H2,1-4H3

InChI Key

MBGBDINMCKWRPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=CS4)OC)OC

Origin of Product

United States

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